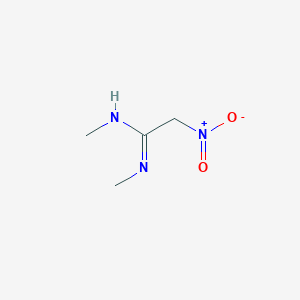
(Z)-N,N'-dimethyl-2-nitroethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a nitroso compound synthesized by the reaction of dimethylamine with nitroacetonitrile.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dimethylnitroacetamidine is synthesized through the reaction of dimethylamine with nitroacetonitrile. The reaction typically involves the following steps:
Preparation of Nitroacetonitrile: Nitroacetonitrile is prepared by nitration of acetonitrile using a mixture of nitric acid and sulfuric acid.
Reaction with Dimethylamine: The prepared nitroacetonitrile is then reacted with dimethylamine under controlled conditions to form N,N’-Dimethylnitroacetamidine.
Industrial Production Methods
The industrial production of N,N’-Dimethylnitroacetamidine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Large-scale Nitration: Industrial nitration of acetonitrile to produce nitroacetonitrile.
Controlled Reaction: Reaction of nitroacetonitrile with dimethylamine in large reactors with precise control over temperature and pressure to maximize yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethylnitroacetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
N,N’-Dimethylnitroacetamidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N’-Dimethylnitroacetamidine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nitroso donor, releasing nitroso groups that can interact with proteins and other biomolecules. These interactions can lead to various biological effects, including modulation of enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A similar compound used as a solvent and reagent in organic synthesis.
N,N-Dimethylformamide: Another related compound with similar applications in organic synthesis and industry.
Uniqueness
N,N’-Dimethylnitroacetamidine is unique due to its nitroso group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds like N,N-Dimethylacetamide and N,N-Dimethylformamide, which do not possess the nitroso functionality.
Properties
IUPAC Name |
N,N'-dimethyl-2-nitroethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-5-4(6-2)3-7(8)9/h3H2,1-2H3,(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVCUZOLJQAQMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2405529.png)
![N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B2405530.png)




![1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine](/img/structure/B2405535.png)


